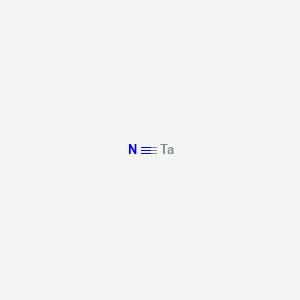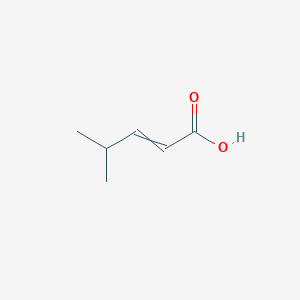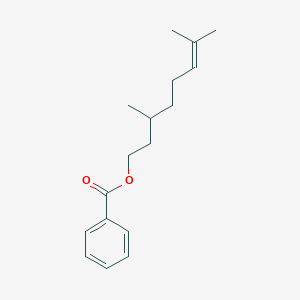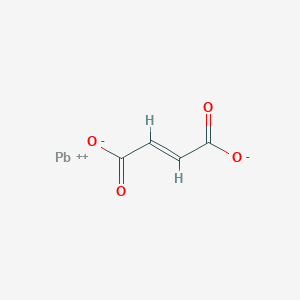
Ethyl 4-(4-aminophenyl)butanoate
Vue d'ensemble
Description
Ethyl 4-(4-aminophenyl)butanoate, also known as ethyl 4-(p-aminophenyl)butyrate, is a compound used in scientific research for its potential therapeutic properties. It is a derivative of gamma-aminobutyric acid (GABA) and has been shown to have an impact on GABA receptors in the brain. In
Mécanisme D'action
The mechanism of action of Ethyl 4-(4-aminophenyl)butanoate 4-(4-aminophenyl)butanoate involves its interaction with GABA receptors in the brain. GABA is an inhibitory neurotransmitter that helps to regulate the activity of neurons in the brain. Ethyl 4-(4-aminophenyl)butanoate has been shown to enhance the activity of GABA receptors, which can lead to a reduction in anxiety, improved sleep, and a decrease in seizures.
Biochemical and Physiological Effects
The biochemical and physiological effects of Ethyl 4-(4-aminophenyl)butanoate 4-(4-aminophenyl)butanoate are related to its impact on GABA receptors in the brain. The compound has been shown to increase the activity of GABA receptors, which can lead to a reduction in anxiety, improved sleep, and a decrease in seizures. In addition, the compound has been shown to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Ethyl 4-(4-aminophenyl)butanoate 4-(4-aminophenyl)butanoate in lab experiments include its potential therapeutic properties and its ability to interact with GABA receptors in the brain. However, the limitations of using the compound include its potential toxicity and the need for further research to fully understand its mechanism of action and potential therapeutic applications.
Orientations Futures
There are several future directions for the study of Ethyl 4-(4-aminophenyl)butanoate 4-(4-aminophenyl)butanoate. One direction is to further investigate its potential therapeutic properties in the treatment of anxiety disorders, epilepsy, and sleep disorders. Another direction is to explore its potential use in the treatment of neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential toxicity.
Applications De Recherche Scientifique
Ethyl 4-(4-aminophenyl)butanoate has been studied for its potential therapeutic properties in a variety of scientific research applications. It has been shown to have an impact on GABA receptors in the brain, which are involved in the regulation of anxiety, sleep, and seizures. The compound has been studied for its potential use in the treatment of anxiety disorders, epilepsy, and sleep disorders.
Propriétés
Numéro CAS |
15116-32-2 |
|---|---|
Nom du produit |
Ethyl 4-(4-aminophenyl)butanoate |
Formule moléculaire |
C12H17NO2 |
Poids moléculaire |
207.27 g/mol |
Nom IUPAC |
ethyl 4-(4-aminophenyl)butanoate |
InChI |
InChI=1S/C12H17NO2/c1-2-15-12(14)5-3-4-10-6-8-11(13)9-7-10/h6-9H,2-5,13H2,1H3 |
Clé InChI |
LQQLBFZHJXGMCR-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CCCC1=CC=C(C=C1)N |
SMILES canonique |
CCOC(=O)CCCC1=CC=C(C=C1)N |
Synonymes |
ETHYL 4-(4-AMINOPHENYL)BUTANOATE |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4-(4-Methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B78216.png)




